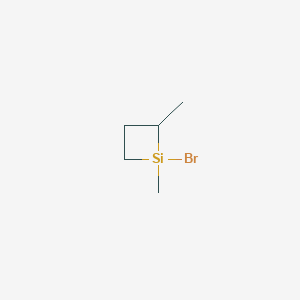
1-Bromo-1,2-dimethylsiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2-dimethylsiletane is an organosilicon compound characterized by the presence of a bromine atom and two methyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1,2-dimethylsiletane can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylsiletane with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1,2-dimethylsiletane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide are used, often in aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.
Major Products Formed
Substitution Reactions: Products include various substituted siletanes depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Silanols and siloxanes are formed.
Aplicaciones Científicas De Investigación
1-Bromo-1,2-dimethylsiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-1,2-dimethylsiletane exerts its effects involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the silicon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The silicon atom’s ability to form stable bonds with various elements makes this compound versatile in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1,2-dimethylsilane: Similar in structure but lacks the cyclic nature of siletane.
1-Chloro-1,2-dimethylsiletane: Similar but with a chlorine atom instead of bromine.
1-Bromo-1,2-dimethylcyclopentane: Similar but with a carbon ring instead of a silicon ring.
Uniqueness
1-Bromo-1,2-dimethylsiletane is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties compared to carbon-based analogs. The silicon atom’s larger size and ability to form hypervalent compounds make it particularly interesting for research and industrial applications.
Propiedades
Número CAS |
58368-57-3 |
|---|---|
Fórmula molecular |
C5H11BrSi |
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
1-bromo-1,2-dimethylsiletane |
InChI |
InChI=1S/C5H11BrSi/c1-5-3-4-7(5,2)6/h5H,3-4H2,1-2H3 |
Clave InChI |
VMMHEGRMCHWADZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC[Si]1(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
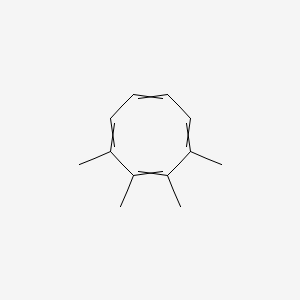
arsanium bromide](/img/structure/B14625911.png)
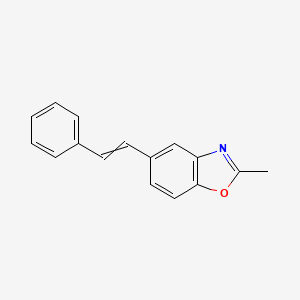
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)


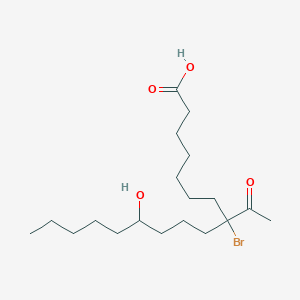
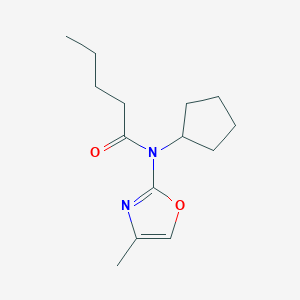

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
